molecular formula C13H10F2N4OS B4335930 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4335930
M. Wt: 308.31 g/mol
InChI Key: VJTNUODVEAXOCY-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[b]thienyl ring, a pyrazole ring, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Cyclopenta[b]thienyl Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the cyclopenta[b]thienyl ring.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Construction of Pyrazole Ring: The pyrazole ring is constructed through a cyclization reaction involving a hydrazine derivative and a suitable diketone or ketoester.

    Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using a difluoromethylating agent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanesulfonamide
  • 3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide

Uniqueness

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(difluoromethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4OS/c14-13(15)19-9(4-5-17-19)11(20)18-12-8(6-16)7-2-1-3-10(7)21-12/h4-5,13H,1-3H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTNUODVEAXOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NN3C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide

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